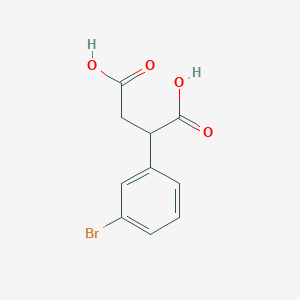
2-(3-Bromophenyl)succinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)succinic acid is an organic compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a succinic acid moiety. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.
Mechanism of Action
Target of Action
It’s known that bromophenyl compounds are often used in suzuki-miyaura coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In general, bromophenyl compounds participate in Suzuki-Miyaura coupling reactions, where they undergo oxidative addition with formally electrophilic organic groups . This process involves the donation of electrons to form a new bond .
Biochemical Pathways
Succinic acid is a key intermediate in the citric acid cycle, a crucial metabolic pathway that provides high-energy molecules through the oxidation of acetate derived from carbohydrates, fats, and proteins .
Result of Action
The compound’s potential role in suzuki-miyaura coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 2-(3-Bromophenyl)succinic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which bromophenyl compounds participate are known to be influenced by reaction conditions .
Biochemical Analysis
Biochemical Properties
It is known that bromophenyl compounds can participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction
Molecular Mechanism
Bromophenyl compounds are known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)succinic acid can be achieved through several methods. One common approach involves the bromination of phenylsuccinic acid. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of bromination and organic synthesis apply. Industrial-scale production would likely involve optimized reaction conditions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)succinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The succinic acid moiety can undergo oxidation to form corresponding dicarboxylic acids or reduction to yield alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
Substitution Products: Various substituted phenylsuccinic acids.
Oxidation Products: Dicarboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Aryl or alkyl-substituted phenylsuccinic acids.
Scientific Research Applications
2-(3-Bromophenyl)succinic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and biologically active compounds.
Material Science: It is employed in the synthesis of polymers and advanced materials.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Phenylsuccinic Acid: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromobenzoic Acid: Contains a bromine atom on the phenyl ring but lacks the succinic acid moiety.
2-(4-Bromophenyl)succinic Acid: Similar structure but with the bromine atom in a different position on the phenyl ring.
Uniqueness
2-(3-Bromophenyl)succinic acid is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its chemical reactivity and potential applications. The combination of the bromine atom and the succinic acid moiety provides a versatile platform for various chemical transformations and research applications.
Properties
IUPAC Name |
2-(3-bromophenyl)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRITXMRVPIRIAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498227 |
Source


|
| Record name | 2-(3-Bromophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69006-89-9 |
Source


|
| Record name | 2-(3-Bromophenyl)butanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

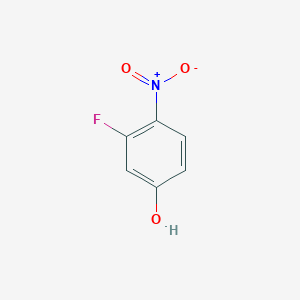
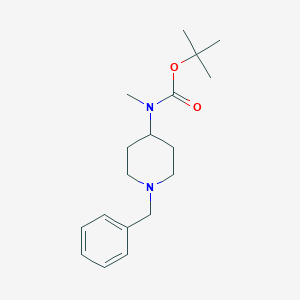
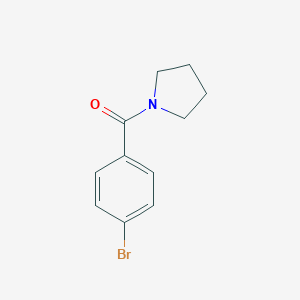
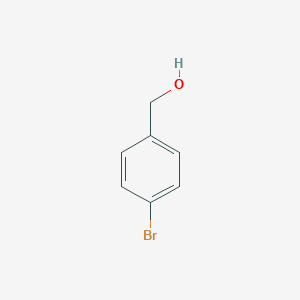


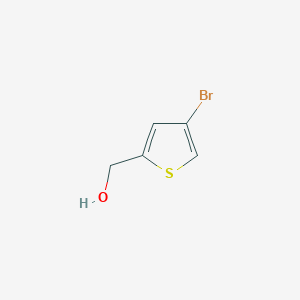
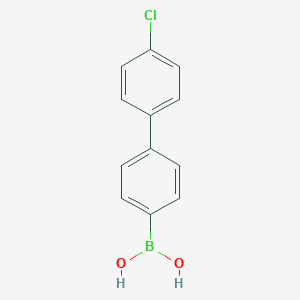
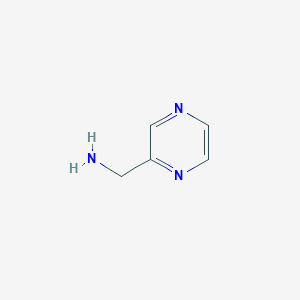
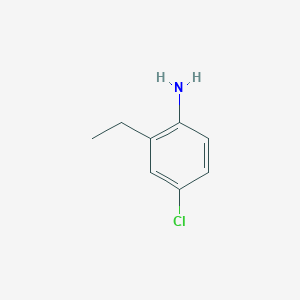
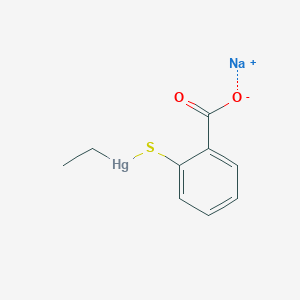
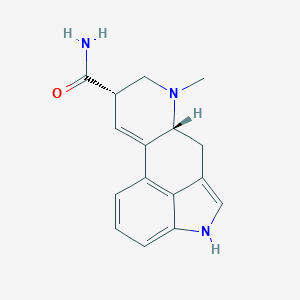
![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)
